5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
Overview
Description
“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H13N3O.ClH . It has a molecular weight of 251.72 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, involves several steps . The process begins with the formation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final product is prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H . This indicates the presence of a benzyl group attached to the 3rd position of the azetidinyl ring, and a 1,2,4-oxadiazole ring also attached to the 3rd position of the azetidinyl ring .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . The InChI key for this compound is QGYOMCLBLLIMFZ-UHFFFAOYSA-N .
Scientific Research Applications
Medicinal Chemistry Applications
1,2,4-Oxadiazoles, including derivatives like 5-azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride, are significant in medicinal chemistry. For instance, they are used in synthesizing novel compounds with potential antibacterial and antifungal properties. A study demonstrated the synthesis and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds exhibited significant activity against various bacterial and fungal strains (Desai & Dodiya, 2014). Another study explored the synthesis and antimicrobial evaluation of novel azetidinones, showing their promising antibacterial and antifungal activities (Prajapati & Thakur, 2014).
Material Sciences and Photochemistry
In material sciences, 1,2,4-oxadiazoles like this compound are valued for their specific properties. A research focused on the photochemistry of heterocyclic compounds highlighted the photochemical reaction of 1,3,4-oxadiazoles with furan, leading to the formation of novel compounds (Tsuge, Oe & Tashiro, 1973).
Synthesis and Characterization
The synthesis and characterization of compounds containing 1,2,4-oxadiazole and azetidinone structures are vital for developing new therapeutic agents. A study detailed the synthesis, characterization, and antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives, providing insights into their potential use in medicinal applications (Dodiya, Shihory & Desai, 2012).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of compounds containing the 1,2,4-oxadiazole ring. This includes research on azetidinones and their effectiveness against various microbial strains, highlighting the potential of these compounds in addressing antibiotic resistance and other medical challenges (Ansari, Lal & Parmar, 2012).
Future Directions
Oxadiazoles, including “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, have shown potential in various fields such as medicinal chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising future direction .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOMCLBLLIMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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